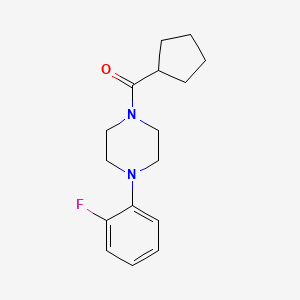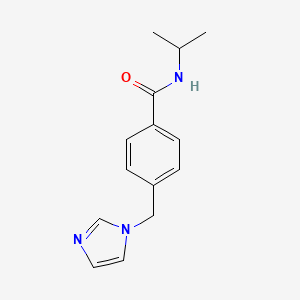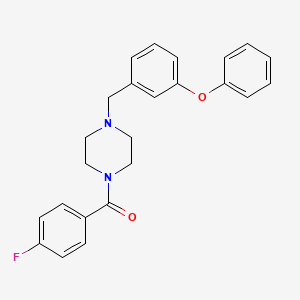
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the central nervous system. CPP is a derivative of piperazine and has been shown to possess high affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor involved in synaptic plasticity and learning and memory processes.
Wirkmechanismus
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine acts as a competitive antagonist at the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the co-agonist glycine. This results in the inhibition of NMDA receptor activity and the blockade of synaptic plasticity processes such as LTP and LTD.
Biochemical and Physiological Effects:
The blockade of NMDA receptor activity by this compound has been shown to have a range of biochemical and physiological effects. In addition to its role in synaptic plasticity, the NMDA receptor is involved in a variety of other processes, including pain perception, neuronal development, and neurodegeneration. Studies have shown that this compound can modulate these processes, making it a potential therapeutic agent for a range of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine as a research tool is its high affinity and selectivity for the NMDA receptor. This allows for precise modulation of NMDA receptor activity and investigation of the role of this receptor in various physiological and pathological processes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research involving 1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential. Additionally, research is ongoing into the development of more selective NMDA receptor antagonists that may have fewer side effects than this compound. Finally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of a range of neurological disorders.
Synthesemethoden
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine can be synthesized through a multi-step process starting with the reaction between cyclopentanone and ethyl chloroformate to form ethyl cyclopentanecarboxylate. This intermediate is then reacted with piperazine to form the corresponding ester, which is subsequently hydrolyzed to yield this compound. The synthesis of this compound has been optimized to minimize impurities and increase yield, making it a viable option for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied in the context of neuroscience research, particularly in the field of synaptic plasticity. This compound has been shown to block the NMDA receptor, which is involved in long-term potentiation (LTP) and long-term depression (LTD), two processes that underlie learning and memory. By selectively blocking the NMDA receptor, this compound has been used to investigate the role of this receptor in synaptic plasticity and the mechanisms underlying learning and memory.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-14-7-3-4-8-15(14)18-9-11-19(12-10-18)16(20)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIELLYYJULZFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclobutylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102409.png)
![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-ethoxybenzamide](/img/structure/B6102419.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102427.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102441.png)
![1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol](/img/structure/B6102446.png)

![4,6-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6102460.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102500.png)

![ethyl 5-[4-(dimethylamino)benzylidene]-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6102512.png)
![1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6102518.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B6102523.png)